molecular formula C15H13NO3 B190199 2-(o-Tolylcarbamoyl)benzoic acid CAS No. 19336-68-6

2-(o-Tolylcarbamoyl)benzoic acid

Cat. No. B190199
CAS RN: 19336-68-6
M. Wt: 255.27 g/mol
InChI Key: ZLFQPNGPGDNBNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(o-Tolylcarbamoyl)benzoic acid, also known as OTBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. OTBA is a white crystalline solid that is soluble in polar solvents such as ethanol and methanol.

Scientific Research Applications

2-(o-Tolylcarbamoyl)benzoic acid has been studied for its potential applications in various fields such as medicine, materials science, and analytical chemistry. In medicine, 2-(o-Tolylcarbamoyl)benzoic acid has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. 2-(o-Tolylcarbamoyl)benzoic acid has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with certain drugs.
In materials science, 2-(o-Tolylcarbamoyl)benzoic acid has been studied for its potential use as a building block for the synthesis of various organic materials such as polymers and liquid crystals. 2-(o-Tolylcarbamoyl)benzoic acid has also been shown to have potential applications in analytical chemistry as a chiral selector for the separation of enantiomers.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(o-Tolylcarbamoyl)benzoic acid in lab experiments is its relatively low cost and ease of synthesis. However, one limitation is that 2-(o-Tolylcarbamoyl)benzoic acid has a relatively low solubility in non-polar solvents, which may limit its use in certain applications.

Future Directions

There are several potential future directions for the study of 2-(o-Tolylcarbamoyl)benzoic acid. One direction is the further development of 2-(o-Tolylcarbamoyl)benzoic acid as a drug for the treatment of pain and inflammation-related disorders. Another direction is the use of 2-(o-Tolylcarbamoyl)benzoic acid as a building block for the synthesis of various organic materials. Additionally, further studies are needed to fully understand the mechanism of action of 2-(o-Tolylcarbamoyl)benzoic acid and its potential applications in analytical chemistry.

Synthesis Methods

2-(o-Tolylcarbamoyl)benzoic acid can be synthesized through a multi-step process starting with the reaction of o-toluidine with phosgene to form o-tolyl isocyanate. This intermediate is then reacted with salicylic acid to form 2-(o-Tolylcarbamoyl)benzoic acid. The yield of this process is typically around 70-80%.

properties

IUPAC Name

2-[(2-methylphenyl)carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-10-6-2-5-9-13(10)16-14(17)11-7-3-4-8-12(11)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLFQPNGPGDNBNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(o-Tolylcarbamoyl)benzoic acid

CAS RN

19336-68-6
Record name 2'-METHYLPHTHALANILIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.